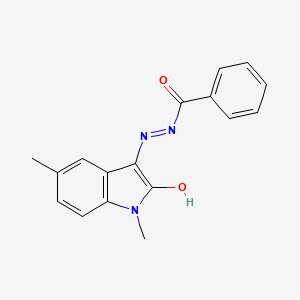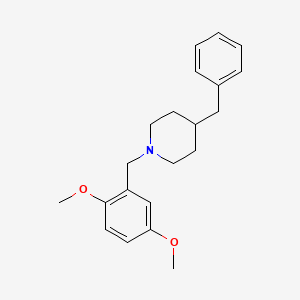![molecular formula C13H16ClNO4S B5615667 2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5615667.png)
2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid is a compound of interest due to its potential for various chemical and biological applications. Its structure suggests it could have significant interactions with biological systems, thus warranting detailed study of its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related sulfonyl-piperidine derivatives involves the treatment of substituted benzhydryl chlorides with piperidine, followed by N-sulfonation. This process is characterized by its effectiveness in producing compounds with significant antimicrobial activities, suggesting a methodology that might be applicable or adaptable for synthesizing 2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid (Vinaya et al., 2009).
Molecular Structure Analysis
The molecular structure and chemical properties of compounds similar to 2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid, such as benzoic acid derivatives, have been studied extensively. These studies have shown that substitutions on the benzhydryl and sulfonamide rings influence antibacterial activity, highlighting the importance of molecular structure in determining biological activity (Grell et al., 1998).
Chemical Reactions and Properties
The chemical reactions involving sulfonyl and benzoic acid derivatives typically involve sulfonation, nitration, and oxidation. These reactions are crucial for modifying the chemical properties of the compound to enhance its biological activity or solubility (Khalid et al., 2013).
properties
IUPAC Name |
2-chloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-4-6-15(7-5-9)20(18,19)10-2-3-12(14)11(8-10)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNPVFAUYOXEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5615611.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(1-methyl-1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B5615613.png)
![N-[rel-(3R,4S)-1-(2-chloro-4-fluorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]-3-hydroxypropanamide hydrochloride](/img/structure/B5615619.png)


![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5615641.png)
![2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5615649.png)


![3-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5615669.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B5615682.png)
![3-chloro-N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5615687.png)